

3-Ethyl-5-methylheptane IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-5-methylheptane**

Cat. No.: **B13931275**

[Get Quote](#)

A Technical Guide to 3-Ethyl-5-methylheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical compound **3-Ethyl-5-methylheptane**, focusing on its nomenclature, physicochemical properties, and analytical characterization. While this simple branched alkane does not possess known pharmacological activity or direct application in drug development, this guide serves as a technical reference for its fundamental chemical attributes.

Nomenclature and Identification

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is **3-Ethyl-5-methylheptane**.^{[1][2][3][4]} The name is derived by identifying the longest continuous carbon chain, which is a heptane (seven-carbon) chain. The chain is numbered to give the substituents (an ethyl group and a methyl group) the lowest possible locants. Numbering from the end that gives the ethyl group position 3 and the methyl group position 5 is correct, as "ethyl" precedes "methyl" alphabetically.^{[2][3][4]}

Synonyms and Identifiers:

- Heptane, 3-ethyl-5-methyl-[¹]
- 5-Ethyl-3-methylheptane^[5]

- 3-Methyl-5-ethylheptane[5]
- Heptane, 5-ethyl-3-methyl-[1][5]
- CAS Registry Number: 52896-90-9[1][5][6]
- InChIKey: VXARVYMIZCGZGG-UHFFFAOYSA-N[1][5]

Physicochemical Properties

The key physical and chemical properties of **3-Ethyl-5-methylheptane** are summarized in the table below. As a non-polar saturated hydrocarbon, it is insoluble in water but soluble in many organic solvents.[7]

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₂	[1][6][8]
Molecular Weight	142.28 g/mol	[1][5][6][9]
Boiling Point	161 °C	[9]
CAS Number	52896-90-9	[1][5][6]
Complexity	62.4	[6]
Rotatable Bond Count	5	[6]

Biological Activity and Relevance

As a simple, non-functionalized alkane, **3-Ethyl-5-methylheptane** is not known to possess specific biological activity or to be involved in cellular signaling pathways. Its primary relevance in a research context is as a non-polar solvent, a component of hydrocarbon mixtures, or as a reference compound in analytical chemistry (e.g., gas chromatography). It is not a candidate for drug development.

Illustrative Experimental Protocols

While specific experimental protocols for **3-Ethyl-5-methylheptane** are not widely published due to its nature as a simple alkane, this section outlines general methodologies for its

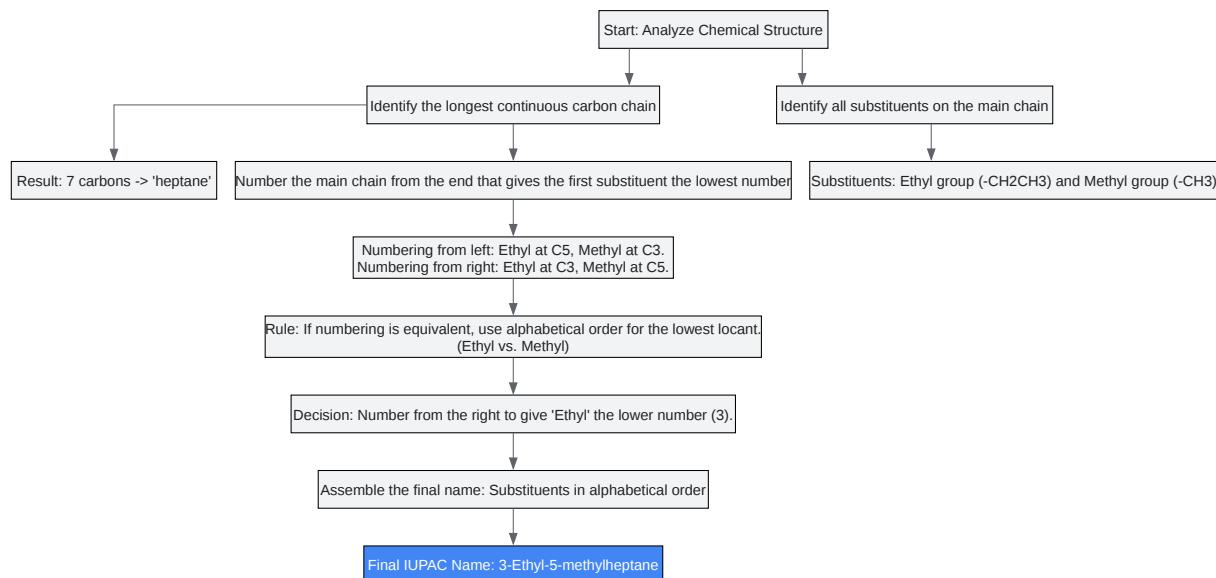
synthesis and characterization.

A common method for synthesizing branched alkanes involves the reaction of a Grignard reagent with an appropriate alkyl halide. For **3-Ethyl-5-methylheptane**, a multi-step synthesis could be envisioned. For example, reacting 2-bromopentane with magnesium to form a Grignard reagent, followed by a coupling reaction with another suitable alkyl halide.

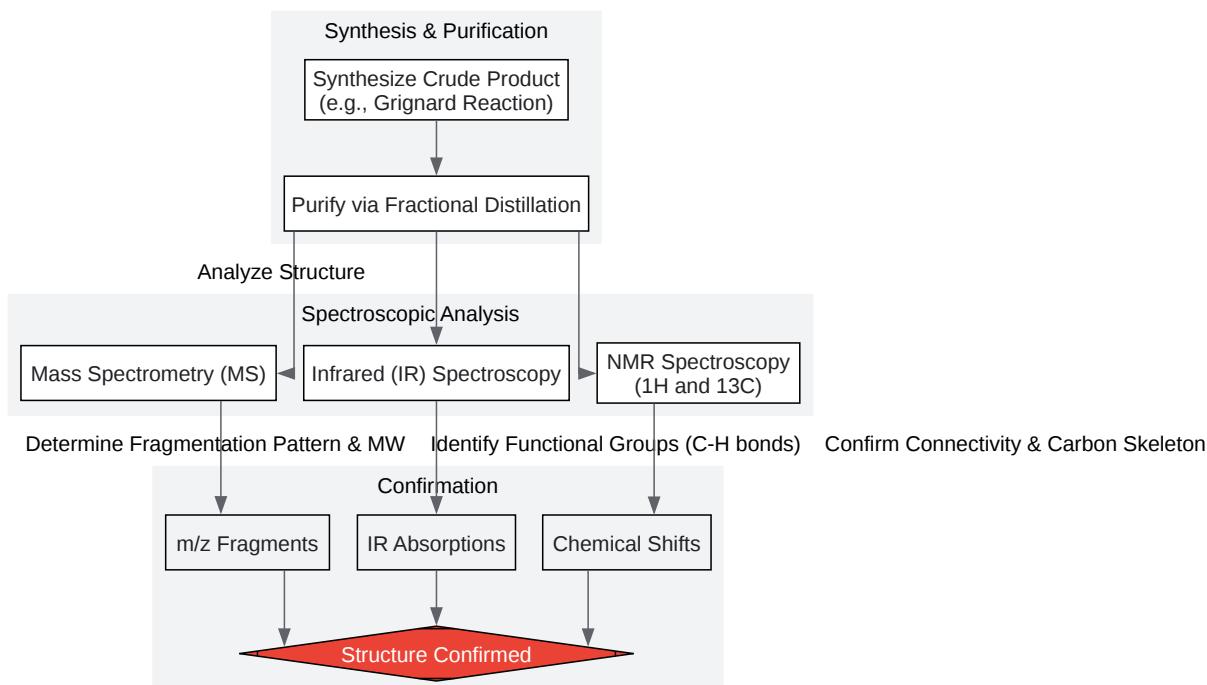
Methodology:

- Grignard Reagent Formation: A solution of an appropriate alkyl halide (e.g., 2-bromopentane) in anhydrous diethyl ether is added dropwise to a flask containing magnesium turnings under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated with gentle heating or a crystal of iodine.
- Coupling Reaction: The resulting Grignard reagent is then reacted with a second alkyl halide (e.g., 1-bromo-2-ethylbutane) in the same ethereal solvent.
- Workup: The reaction mixture is quenched by the slow addition of a dilute acid (e.g., HCl). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
- Purification: The solvent is removed via rotary evaporation, and the resulting crude product is purified by fractional distillation to isolate the **3-Ethyl-5-methylheptane**.

Mass Spectrometry (MS): Mass spectrometry of branched alkanes is characterized by fragmentation that occurs preferentially at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[\[10\]](#)[\[11\]](#)[\[12\]](#)


- Expected Molecular Ion: The molecular ion peak (M⁺) at m/z = 142 would be of very low abundance or absent entirely, a common feature for branched alkanes.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Major Fragments: Cleavage at the C3-C4 and C4-C5 bonds would lead to characteristic fragments. For example, loss of a propyl radical (C₃H₇•) or an ethyl radical (C₂H₅•) from various points would generate significant peaks. The most abundant fragments would correspond to the most stable carbocations formed.[\[13\]](#)

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is relatively simple. For **3-Ethyl-5-methylheptane**, the spectrum would be dominated by C-H bond vibrations.[14]


- C-H Stretching: Strong absorptions in the 2850-3000 cm^{-1} region.[14]
- C-H Bending: Absorptions for methyl (-CH₃) and methylene (-CH₂-) groups would appear in the 1450-1470 cm^{-1} and 1370-1380 cm^{-1} regions.[14]

Logical and Workflow Diagrams

The following diagrams illustrate the logical process for naming the compound and a generalized workflow for its analysis.

[Click to download full resolution via product page](#)

Caption: IUPAC Naming Workflow for **3-Ethyl-5-methylheptane**.

[Click to download full resolution via product page](#)

Caption: General Analytical Workflow for an Alkane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-5-methylheptane | C10H22 | CID 103700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The IUPAC name of given compound is A3 ethyl 5 methylheptane class 12 chemistry CBSE [vedantu.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Heptane, 3-ethyl-5-methyl- [webbook.nist.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Methylhexane - Wikipedia [en.wikipedia.org]
- 8. Heptane,3-ethyl-5-methyl- | CAS#:52896-90-9 | Chemsric [chemsrc.com]
- 9. 3-ethyl-5-methylheptane [stenutz.eu]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 13. youtube.com [youtube.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [3-Ethyl-5-methylheptane IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13931275#3-ethyl-5-methylheptane-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com